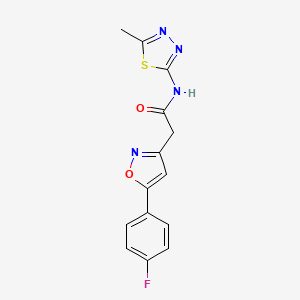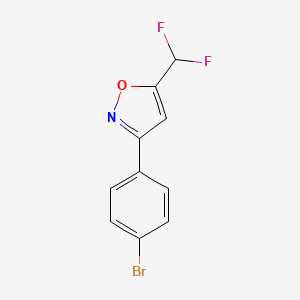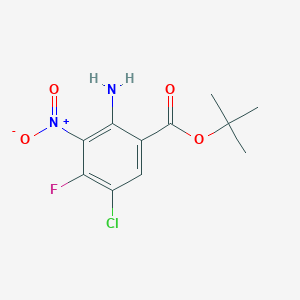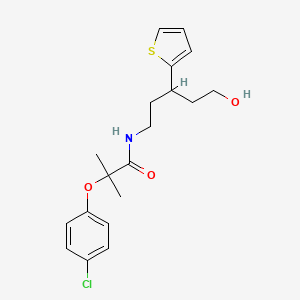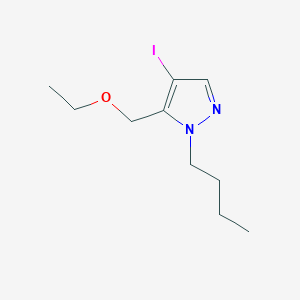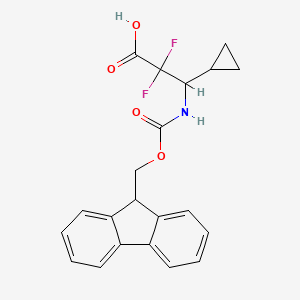
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is a useful research compound. Its molecular formula is C15H12N2O4S and its molecular weight is 316.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity : A study by Ismail et al. (2003) explored the synthesis of compounds related to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate, focusing on their antiprotozoal activity. They found that certain derivatives exhibited significant in vitro activity against Trypanosoma and Plasmodium species, and some were effective in an in vivo mouse model for Trypanosoma. This indicates potential applications in treating protozoal infections (Ismail et al., 2003).
Vasodilator Action : Research by Feelisch et al. (1992) on furoxans, a class of compounds including furan derivatives, revealed their role as vasodilators. The study found that furoxans, through chemical reactions with sulfhydryl groups, can generate nitric oxide, which leads to vasodilation. This suggests potential applications in cardiovascular diseases (Feelisch et al., 1992).
Synthesis of Deuterium‐Labelled Compounds : Ismail and Boykin (2004) reported on the synthesis of deuterium-labelled derivatives of similar compounds. Such labelled compounds are essential in pharmacokinetic studies, indicating the utility of these derivatives in drug development and research (Ismail & Boykin, 2004).
Antimicrobial Properties : Patel and Shaikh (2010) studied derivatives of nicotinic acid, similar to the molecule , for their antimicrobial properties. Some of these compounds showed comparable activity to standard drugs against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).
Biobased Building Blocks : Jia et al. (2019) researched the use of furan derivatives in the synthesis of furan carboxylic acids, which are valuable biobased building blocks in the pharmaceutical and polymer industries. This study illustrates the role of furan derivatives in sustainable chemistry (Jia et al., 2019).
Zukünftige Richtungen
Given the diverse and potential pharmacological activities of the isoxazole ring, many researchers across the globe are engaged in the development of pharmacologically active agents bearing it . Therefore, “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate” and its derivatives may be of interest in future research.
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-22-14-11(4-2-6-16-14)15(18)20-9-10-8-13(21-17-10)12-5-3-7-19-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQJGXBMUAVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)
![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)
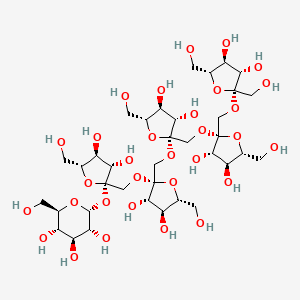
![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)
